molecular formula C13H20ClFN2 B1444726 N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride CAS No. 1261235-83-9

N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Cat. No. B1444726
CAS RN: 1261235-83-9
M. Wt: 258.76 g/mol
InChI Key: ZJGWXJXRUNVFOP-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is likely a derivative of piperidine, a common structure in medicinal chemistry, with a fluorobenzyl group attached. The presence of a fluorine atom can often enhance the biological activity of a compound due to its small size and high electronegativity .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a common feature in many bioactive molecules. The fluorobenzyl group is likely attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of reactions, including acylation, alkylation, and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its piperidine ring and fluorobenzyl group. For instance, it’s likely to have a relatively high boiling point due to the presence of the piperidine ring .

Scientific Research Applications

Removal of Persistent Environmental Pollutants

Amine-containing sorbents, due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds are persistent environmental pollutants found in many water sources, and their safe concentrations in drinking water are exceptionally low. The development of amine-functionalized sorbents suggests potential environmental applications for similar compounds in water treatment technologies (Ateia et al., 2019).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

The degradation of nitrogen-containing compounds, including amines and azo dyes, which are resistant to conventional degradation processes, can be effectively achieved through advanced oxidation processes (AOPs). These compounds are prevalent in textile, agricultural, and chemical industries, and pose significant environmental and health risks. Research into AOPs for the mineralization of these compounds could suggest applications for N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride in similar contexts, highlighting its potential utility in environmental remediation (Bhat & Gogate, 2021).

Synthesis and Applications in Organic Chemistry

The synthesis of complex organic molecules, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory drugs, involves the use of halogenated amines. These processes underline the importance of halogenated amines in pharmaceutical manufacturing, suggesting a potential role for this compound in similar synthetic pathways (Qiu et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in a variety of drugs with different targets .

Safety and Hazards

As with any chemical compound, handling “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would depend on the biological activity of this compound. Given its structural features, it could be explored for potential medicinal applications .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGWXJXRUNVFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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